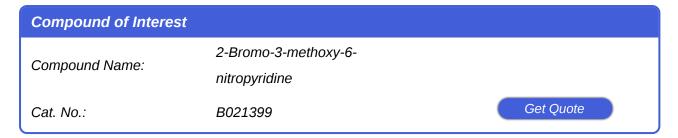


Synthesis and Characterization of 2-Bromo-3-methoxy-6-nitropyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the valuable research chemical, **2-Bromo-3-methoxy-6-nitropyridine**. This compound serves as a key intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurobiology. This document outlines detailed synthetic protocols for its precursor, proposes a method for its final synthesis step, and presents a thorough characterization profile based on available and predicted data.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-3-methoxy-6-nitropyridine** is presented in Table 1.



Property	Value	Reference
CAS Number	76066-07-4	[1][2]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₃	[1][3]
Molecular Weight	233.02 g/mol	[1]
Appearance	Pale yellow solid (predicted)	
SMILES	COC1=C(Br)N=C(C=C1) INVALID-LINK[O-]	[3]
InChI	InChI=1S/C6H5BrN2O3/c1-12- 4-2-3-5(9(10)11)8-6(4)7/h2- 3H,1H3	[3]

Synthesis Protocols

The synthesis of **2-Bromo-3-methoxy-6-nitropyridine** is typically achieved in a two-step process. First, a suitable precursor, 2-bromo-3-methoxypyridine, is synthesized. Subsequently, this intermediate undergoes nitration to yield the final product.

Step 1: Synthesis of 2-Bromo-3-methoxypyridine

Two primary, well-documented methods for the synthesis of 2-bromo-3-methoxypyridine are presented below.

Method A: From 2-Nitro-3-methoxypyridine

This method involves the displacement of a nitro group with a bromo group.

- Reaction Scheme:
 - 2-Nitro-3-methoxypyridine is reacted with hydrobromic acid in an organic acid solvent.
- Experimental Protocol:
 - In a round-bottom flask, dissolve 2-nitro-3-methoxypyridine (1.0 eq) in acetic acid (3-5 mL per gram of starting material).[4]



- Add a 40% aqueous solution of hydrobromic acid (2.0-2.5 eq).[4]
- Heat the reaction mixture to 120-130 °C and stir for 5-6 hours.[4]
- Cool the reaction to room temperature and remove the solvent under reduced pressure.
- Dissolve the residue in a minimal amount of water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is 7-8.
- The precipitate, 2-bromo-3-methoxypyridine, is collected by filtration, washed with water, and dried.
- Quantitative Data:

Yield: Up to 91%[5]

Purity: 99.4% (by HPLC)[5]

Method B: From 2-Bromo-3-hydroxypyridine

This method involves the methylation of the hydroxyl group of 2-bromo-3-hydroxypyridine.

- Reaction Scheme:
 - 2-Bromo-3-hydroxypyridine is deprotonated with a base, followed by reaction with a methylating agent.
- Experimental Protocol:
 - To a stirred suspension of potassium hydroxide (1.1 eq) in dimethyl sulfoxide (DMSO), add
 2-bromo-3-hydroxypyridine (1.0 eq).
 - Add methyl iodide (1.05 eq) dropwise to the reaction mixture.
 - Stir the reaction at room temperature for 2-3 hours.
 - Pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).



- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.
- Quantitative Data:

Yield: 56-75%[5]

Purity: >97%[5]

Step 2: Synthesis of 2-Bromo-3-methoxy-6-nitropyridine (Proposed Method)

While a specific, detailed experimental protocol for the nitration of 2-bromo-3-methoxypyridine is not readily available in the searched literature, a standard nitration procedure for pyridine derivatives can be proposed. The methoxy group is an activating group, and the nitration is expected to occur at a position ortho or para to it. Given the electronic nature of the pyridine ring, the 6-position is a likely site for nitration.

- Proposed Reaction Scheme:
 - 2-Bromo-3-methoxypyridine is reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
- Proposed Experimental Protocol:
 - In a flask cooled in an ice bath, slowly add 2-bromo-3-methoxypyridine (1.0 eq) to a stirred mixture of concentrated sulfuric acid and fuming nitric acid.
 - Maintain the temperature below 10 °C during the addition.
 - After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
 - Carefully pour the reaction mixture onto crushed ice.



- Neutralize the solution with a suitable base, such as sodium carbonate, until a precipitate forms.
- Collect the solid by filtration, wash with cold water, and dry under vacuum.
- The crude product may be purified by recrystallization or column chromatography.

Characterization Data

Detailed experimental characterization data for **2-Bromo-3-methoxy-6-nitropyridine** is not available in the reviewed literature. The following tables provide predicted and comparative data based on the analysis of structurally similar compounds.

NMR Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data for **2-Bromo-3-methoxy-6-nitropyridine** (in CDCl₃, 400 MHz)

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H-4	7.3 - 7.5	d	~8.0-9.0	The doublet is due to coupling with H-5.
H-5	8.2 - 8.4	d	~8.0-9.0	The doublet is due to coupling with H-4. The downfield shift is attributed to the electron-withdrawing nitro group.
-OCH₃	3.9 - 4.1	S	-	A singlet is expected for the methoxy protons.



Table 3: Predicted ¹³C NMR Spectroscopic Data for **2-Bromo-3-methoxy-6-nitropyridine** (in CDCl₃, 100 MHz)

Carbon	Predicted Chemical Shift (δ, ppm)	Notes
C-2	140 - 145	The carbon bearing the bromine atom.
C-3	155 - 160	The carbon bearing the methoxy group.
C-4	115 - 120	
C-5	140 - 145	The downfield shift is influenced by the adjacent nitro group.
C-6	150 - 155	The carbon bearing the nitro group.
-OCH₃	55 - 60	

Infrared (IR) Spectroscopy

Table 4: Predicted Key IR Absorption Bands for 2-Bromo-3-methoxy-6-nitropyridine



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch (-OCH₃)
~1590-1570	Strong	Aromatic C=C and C=N stretching
~1530-1500	Strong	Asymmetric NO ₂ stretch
~1350-1330	Strong	Symmetric NO ₂ stretch
~1250-1200	Strong	Aryl-O-CH ₃ stretch
~700-600	Strong	C-Br stretch

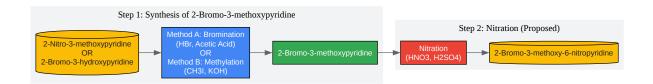
Mass Spectrometry (MS)

Table 5: Predicted Key Mass Spectrometry Fragments for **2-Bromo-3-methoxy-6-nitropyridine**

m/z	Proposed Fragment	Notes
232/234	[M] ⁺	Molecular ion peak, showing the characteristic isotopic pattern for a single bromine atom.
202/204	[M - NO]+	Loss of nitric oxide.
187/189	[M - NO ₂] ⁺	Loss of the nitro group.
159/161	[M - NO ₂ - CO] ⁺	Subsequent loss of carbon monoxide.
78	[C ₅ H ₄ N] ⁺	Pyridine fragment.

Visualizations Synthesis Workflow

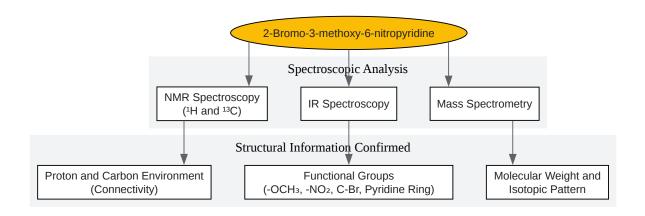




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Caption: Overall synthetic workflow for **2-Bromo-3-methoxy-6-nitropyridine**.

Characterization Logic



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Caption: Logical workflow for the structural characterization of the target compound.

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- To cite this document: BenchChem. [Synthesis and Characterization of 2-Bromo-3-methoxy-6-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021399#synthesis-and-characterization-of-2-bromo-3-methoxy-6-nitropyridine]

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